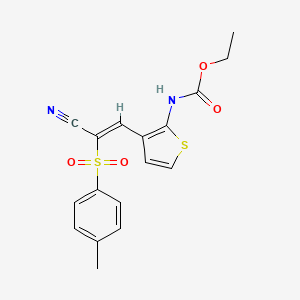

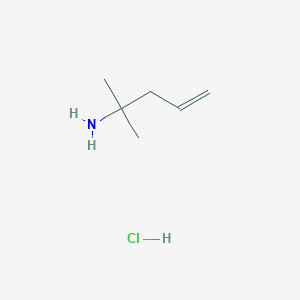

2-Methylpent-4-en-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on perfluoroolefins, like perfluoro-4-methylpentene-2, reacting with secondary amines to produce terminal enamines and amides offers insights into potential synthesis pathways for related compounds (Tsukamoto & Ishikawa, 1972). These reactions highlight the importance of the amine's role in forming complex structures, suggesting possible synthesis methods for 2-Methylpent-4-en-2-amine hydrochloride through similar amine-olefin interactions.

Molecular Structure Analysis

Theoretical analyses, such as those conducted on (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, provide a framework for understanding the molecular structure of related compounds. These studies employ methods like density functional theory to characterize molecular structures and predict behaviors, which can be applied to analyze 2-Methylpent-4-en-2-amine hydrochloride (Demircioğlu et al., 2015).

Chemical Reactions and Properties

Interactions between perfluoro-2-methylpent-2-ene and amines leading to the formation of ketenimines, enamines, and dicyano-enamines demonstrate the reactive versatility of such compounds (Flowers et al., 1974). This suggests that 2-Methylpent-4-en-2-amine hydrochloride may also participate in a variety of chemical reactions, forming structurally diverse products.

Physical Properties Analysis

Although specific studies on the physical properties of 2-Methylpent-4-en-2-amine hydrochloride are not found, general principles from organic chemistry imply that its properties such as boiling point, melting point, and solubility would be influenced by its molecular structure, particularly the presence of the amine group and hydrochloride salt form.

Chemical Properties Analysis

The chemical properties of a compound like 2-Methylpent-4-en-2-amine hydrochloride can be inferred from reactions of similar molecules. For example, the aminomethylation reactions involving olefins and secondary amines indicate how such compounds might behave in synthetic contexts, suggesting reactivity towards electrophiles and potential for nucleophilic addition reactions (Mavrov & Simirskaya, 2001).

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Compound Formation

- Fused Pyridines and Enamines Synthesis: Perfluoro-2-methylpent-2-ene reacts with aromatic amines to yield 4-arylaminoquinolines and other derivatives. This reaction also leads to the formation of ketenimines and enamines under specific conditions (Flowers et al., 1974).

- Cyclization Reactions: Compounds like 1-, 2-, and 3-methylpent-4-enylamine can cyclize to form cis- and trans-dimethylpyrrolidines, demonstrating notable regio and stereoselectivity effects (Ambuehl et al., 1978).

Interaction with Other Chemicals

- Aminomethylation: The aminomethylation of (Z)-1-hydroxy-3-methylpent-2-en-4-yne with paraformaldehyde and secondary amines leads to the formation of α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans (Mavrov & Simirskaya, 2001).

- Nitrogen-Containing Heterocycles Synthesis: Reactions of perfluoro-2-methylpent-2-ene with nitrogen nucleophiles like urea and guanidine hydrochloride yield partially fluorinated pyrimidine and triazine derivatives (Chi et al., 2000).

Catalysis and Synthesis

- Catalytic Behavior in Organic Synthesis: The catalytic properties of zirconia, ceria-zirconia, and ceria-lanthana in the conversion of 4-methylpentan-2-ol to 4-methylpent-1-ene, used in the manufacture of polymers, were investigated (Cutrufello et al., 2002).

- C-H Bond Oxidation: Nonheme oxoiron(IV) complexes were found to oxidize the C-H bonds of cyclohexane at room temperature, offering insights into the mechanism of mononuclear nonheme iron enzymes (Kaizer et al., 2004).

Analytical Chemistry

- Gas Chromatography for Amine Salts: A method was developed for the direct determination of alkyl amine hydrochlorides in aqueous solution using gas chromatography (Umbreit et al., 1969).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-methylpent-4-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4-5-6(2,3)7;/h4H,1,5,7H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWNHRFZAVAQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpent-4-en-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)